molecular formula C15H15N3O3S B2391056 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 2379978-54-6

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide

Cat. No.: B2391056
CAS No.: 2379978-54-6
M. Wt: 317.36
InChI Key: UUKCKUVJQXLOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide typically involves multi-step reactions. One common approach is the condensation of furan and thiophene derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methylpyrazole-4-carboxamide
  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-5-carboxamide
  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-ethylpyrazole-4-carboxamide

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide is unique due to its specific combination of furan, thiophene, and pyrazole rings, which confer distinct electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-18-7-13(15(17-18)20-2)14(19)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,7-9H,6H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKCKUVJQXLOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.